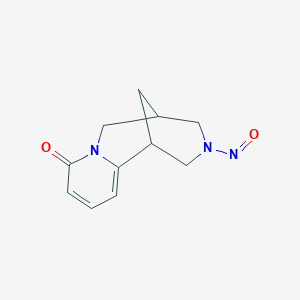
N-Nitrosocystisine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Nitrosocystisine, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Nitrosocystisine (NNC) is a nitroso compound derived from cysteine and has garnered attention due to its potential biological activities, including vasodilatory effects, antimicrobial properties, and implications in various physiological processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a nitroso group (−NO) attached to the cysteine backbone. This structural feature is critical for its biological activity, particularly in the context of nitric oxide (NO) signaling pathways.
1. Vasodilatory Effects
This compound exhibits significant vasodilatory effects, which have been investigated in various studies. For instance, low-dose infusions of S-nitrosocysteine (a related compound) demonstrated a decrease in mean pulmonary artery pressure without significantly affecting systemic arterial pressure. This suggests that NNC may selectively target pulmonary vasculature, making it a potential therapeutic agent for conditions like pulmonary hypertension .
2. Antimicrobial Properties
The nitroso group in compounds like NNC is known to exhibit antimicrobial activity. Nitro compounds generally trigger redox reactions within cells, leading to toxicity in microorganisms. This characteristic makes NNC a candidate for further studies as a lead compound against various bacterial infections, including those caused by H. pylori and M. tuberculosis .
3. Neuroprotective Effects
Recent studies have indicated that N-nitrosothiols like S-nitroso-L-cysteine can modulate neural processes by enhancing minute ventilation and improving gas exchange in the lungs. These effects are thought to be mediated through interactions with voltage-gated potassium channels, suggesting that NNC may have neuroprotective properties as well .
The biological activity of this compound can be attributed to several mechanisms:
- S-transnitrosation : This process involves the transfer of the nitroso group from one thiol to another, which can modify protein function and signaling pathways .
- Nitric Oxide Release : The release of NO from nitroso compounds plays a crucial role in mediating vasodilation and other physiological responses.
- Antioxidant Activity : By preventing lipid peroxidation and modulating oxidative stress, NNC may exert protective effects on cells .
Case Study 1: Pulmonary Hypertension Treatment
A clinical study involving S-nitrosocysteine showed promising results in treating pulmonary hypertension. Patients receiving incremental doses exhibited significant reductions in pulmonary vascular resistance without adverse systemic effects .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that nitroso compounds, including derivatives of cysteine, exhibited antimicrobial activity against multi-drug resistant pathogens. These findings suggest that NNC could be explored as an alternative treatment option for resistant infections .
Data Tables
Properties
IUPAC Name |
11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMLBVWHEGYDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389496 |
Source


|
| Record name | N-Nitrosocystisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104759-77-5 |
Source


|
| Record name | N-Nitrosocystisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














